Benzaldehyde, 2-hydroxy-4-(pentyloxy)-
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Overview
Description
Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is an organic compound with the molecular formula C12H16O3. This compound is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxy group at the second position and a pentyloxy group at the fourth position. It is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- typically involves the reaction of 2-hydroxybenzaldehyde with pentanol in the presence of an acid catalyst. The reaction proceeds through an etherification process where the hydroxy group of the benzaldehyde reacts with the alcohol group of pentanol to form the pentyloxy substituent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product .
Types of Reactions:
Oxidation: Benzaldehyde, 2-hydroxy-4-(pentyloxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-4-(pentyloxy)benzoic acid.
Reduction: Formation of 2-hydroxy-4-(pentyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
Benzaldehyde, 2-hydroxy-4-(pentyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to oxidative stress in cells, making it effective as an antimicrobial and antifungal agent. The compound targets molecular pathways involved in cellular redox homeostasis, such as superoxide dismutases and glutathione reductase .
Comparison with Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure with a methoxy group instead of a pentyloxy group.
2-Hydroxybenzaldehyde: Lacks the pentyloxy substituent.
4-Hydroxybenzaldehyde: Hydroxy group at the fourth position instead of the second.
Uniqueness: Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is unique due to the presence of both hydroxy and pentyloxy groups, which confer distinct chemical properties and reactivity. The pentyloxy group increases its hydrophobicity and alters its interaction with biological membranes, enhancing its potential as an antimicrobial agent .
Properties
CAS No. |
89027-79-2 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-hydroxy-4-pentoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-7-15-11-6-5-10(9-13)12(14)8-11/h5-6,8-9,14H,2-4,7H2,1H3 |
InChI Key |
DZXBQKUZGYIEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
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